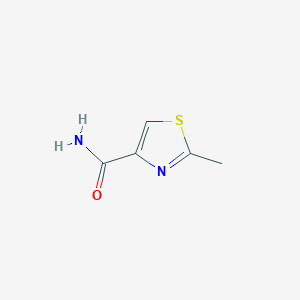

2-Methylthiazole-4-carboxamide

Description

The exact mass of the compound this compound is 142.02008399 g/mol and the complexity rating of the compound is 128. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-1,3-thiazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2OS/c1-3-7-4(2-9-3)5(6)8/h2H,1H3,(H2,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFBXSNFENTXBSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40953743 | |

| Record name | 2-Methyl-1,3-thiazole-4-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40953743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31825-95-3 | |

| Record name | 2-Methyl-4-thiazolecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31825-95-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-1,3-thiazole-4-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40953743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Methylthiazole-4-carboxamide

Introduction: The Significance of the Thiazole Moiety

The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds, from antibiotics to anticancer agents. Its unique electronic properties and ability to engage in various non-covalent interactions make it a cornerstone for drug design. 2-Methylthiazole-4-carboxamide, the subject of this guide, is a key building block in the synthesis of more complex pharmaceutical intermediates. Understanding its synthesis is fundamental for researchers and drug development professionals aiming to innovate in this chemical space.

This guide provides a comprehensive overview of the primary synthetic pathways to this compound, focusing on the underlying chemical principles and offering detailed, field-proven protocols. We will delve into the classic Hantzsch thiazole synthesis for the construction of the core heterocyclic system and explore robust methods for the subsequent amidation.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A logical retrosynthetic analysis of this compound reveals two primary bond disconnections. The amide bond can be disconnected to reveal 2-methylthiazole-4-carboxylic acid or its corresponding ester. Further disconnection of the thiazole ring itself, following the well-established Hantzsch synthesis logic, leads back to simple, commercially available starting materials.

Caption: Retrosynthetic pathway for this compound.

This analysis forms the basis of our forward synthesis, which will be detailed in the subsequent sections.

Part 1: Construction of the Thiazole Core via Hantzsch Synthesis

The Hantzsch thiazole synthesis, first reported in the late 19th century, remains a highly reliable and versatile method for the formation of thiazole rings.[1][2] The reaction involves the condensation of an α-halocarbonyl compound with a thioamide. For our target, we will utilize an α-haloacetoacetate and thioacetamide.

Mechanism of the Hantzsch Thiazole Synthesis

The reaction proceeds through a multi-step mechanism. The sulfur of the thioamide acts as a nucleophile, attacking the electrophilic carbon of the α-halocarbonyl. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring.

Caption: Mechanistic steps of the Hantzsch thiazole synthesis.

Experimental Protocol: Synthesis of Ethyl 2-Methylthiazole-4-carboxylate

This protocol is adapted from established procedures for the synthesis of similar thiazole esters.[3][4]

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Ethyl 2-chloroacetoacetate | 164.59 | 16.46 g | 0.10 |

| Thioacetamide | 75.13 | 7.51 g | 0.10 |

| Ethanol | 46.07 | 100 mL | - |

| Sodium Bicarbonate | 84.01 | 8.40 g | 0.10 |

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add thioacetamide (7.51 g, 0.10 mol) and ethanol (100 mL).

-

Stir the mixture at room temperature until the thioacetamide is fully dissolved.

-

Slowly add ethyl 2-chloroacetoacetate (16.46 g, 0.10 mol) to the solution. An exothermic reaction may be observed.

-

Add sodium bicarbonate (8.40 g, 0.10 mol) to the reaction mixture to neutralize the HCl formed during the reaction.

-

Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and filter to remove any inorganic salts.

-

Evaporate the ethanol under reduced pressure to obtain the crude ethyl 2-methylthiazole-4-carboxylate.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Expert Insights: The use of a mild base like sodium bicarbonate is crucial to prevent the degradation of the starting materials and product. While stronger bases can be used, they may lead to side reactions. The reaction time can be optimized by monitoring with TLC.

Part 2: Amidation of the Thiazole Ester

With the core thiazole ester in hand, the next step is the conversion of the ester functionality to a primary amide. Two primary methods are commonly employed: direct aminolysis with ammonia or a two-step process involving the formation of an acyl chloride followed by reaction with ammonia.

Method A: Direct Aminolysis of Ethyl 2-Methylthiazole-4-carboxylate

This is a straightforward and atom-economical approach. The ester is treated with a solution of ammonia in an alcohol, often with heating.[5]

Experimental Protocol:

-

In a sealed pressure vessel, dissolve ethyl 2-methylthiazole-4-carboxylate (0.10 mol) in 100 mL of a saturated solution of ammonia in methanol.

-

Heat the mixture to 80-100 °C and maintain for 12-24 hours. The progress of the reaction should be monitored by TLC or LC-MS.

-

After the reaction is complete, cool the vessel to room temperature and carefully vent any excess pressure.

-

Evaporate the solvent under reduced pressure to yield the crude this compound.

-

The product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Causality Behind Experimental Choices: The use of a sealed vessel is necessary to maintain a high concentration of ammonia and to prevent its evaporation at elevated temperatures. Methanol is a common solvent as it is a good solvent for both the ester and ammonia.

Method B: Two-Step Amidation via Acyl Chloride

This method is often faster and can be more efficient, especially for less reactive esters. It involves the conversion of the corresponding carboxylic acid to a highly reactive acyl chloride, which then readily reacts with ammonia.[6]

Step 1: Hydrolysis of Ethyl 2-Methylthiazole-4-carboxylate

First, the ester must be hydrolyzed to the carboxylic acid.

Experimental Protocol:

-

Dissolve ethyl 2-methylthiazole-4-carboxylate (0.10 mol) in a mixture of ethanol (50 mL) and water (50 mL).

-

Add sodium hydroxide (4.4 g, 0.11 mol) and heat the mixture to reflux for 1-2 hours.

-

Cool the reaction mixture and acidify with concentrated hydrochloric acid to a pH of approximately 2.

-

The precipitated 2-methylthiazole-4-carboxylic acid can be collected by filtration, washed with cold water, and dried.

Step 2: Formation of 2-Methylthiazole-4-carbonyl chloride and Reaction with Ammonia

Experimental Protocol:

-

To a flask containing 2-methylthiazole-4-carboxylic acid (0.10 mol), add thionyl chloride (13.1 g, 0.11 mol) and a catalytic amount of dimethylformamide (DMF).

-

Stir the mixture at room temperature for 1-2 hours, or until the evolution of gas ceases.

-

Remove the excess thionyl chloride under reduced pressure. The resulting crude 2-methylthiazole-4-carbonyl chloride is typically used in the next step without further purification.

-

Dissolve the crude acyl chloride in a suitable anhydrous solvent (e.g., dichloromethane or THF).

-

Cool the solution in an ice bath and bubble anhydrous ammonia gas through the solution, or add a concentrated aqueous solution of ammonia dropwise with vigorous stirring.

-

A white precipitate of ammonium chloride and the product will form.

-

After the addition is complete, stir the mixture for an additional 30 minutes.

-

Filter the solid and wash with water to remove ammonium chloride. The remaining solid is the desired this compound.

-

Further purification can be achieved by recrystallization.

Trustworthiness of the Protocol: The formation of the acyl chloride is a standard and reliable transformation. The subsequent reaction with ammonia is typically very fast and high-yielding. The use of a catalytic amount of DMF accelerates the formation of the acyl chloride through the formation of the Vilsmeier reagent.

Summary of Synthesis Pathways

Caption: Overview of the two primary synthesis pathways.

Conclusion and Future Perspectives

The synthesis of this compound is a well-established process rooted in fundamental organic chemistry principles. The Hantzsch synthesis provides a robust entry to the thiazole core, and subsequent amidation can be achieved through multiple reliable methods. The choice between direct aminolysis and the acyl chloride route will often depend on the scale of the synthesis, the available equipment, and the desired purity of the final product. As the demand for novel thiazole-containing pharmaceuticals continues to grow, the development of even more efficient, greener, and scalable syntheses for key building blocks like this compound will remain an active area of research.

References

- Hantzsch, A.; Weber, J. H. Ber. Dtsch. Chem. Ges.1887, 20, 3118–3132.

-

Chem Help Asap. Hantzsch Thiazole Synthesis. [Link]

- Google Patents.

-

Organic Syntheses. 4-Thiazolecarboxylic acid, ethyl ester. [Link]

- Google Patents. Processes for preparing thiazole carboxylic acids. US3274207A.

- Google Patents.

-

Master Organic Chemistry. Formation of Amides From Esters. [Link]

-

Organic Syntheses. 2,4-Dimethylthiazole. [Link]

- Google Patents. Synthesis of thiazoles. US4468517A.

-

PubMed. Discovery of 2-arylthiazolidine-4-carboxylic acid amides as a new class of cytotoxic agents for prostate cancer. [Link]

-

Chemistry LibreTexts. Reactions of Acyl Chlorides with Ammonia. [Link]

-

YouTube. Hantzsch thiazole synthesis - laboratory experiment. [Link]

-

Organic Chemistry Portal. Thiazole synthesis. [Link]

- Google Patents. Preparation of 4-methyl thiazole-5-carboxyl acid. CN101475541A.

- Google Patents. A kind of method for preparing thiazole-4-carboxylic acid. CN102372680A.

- Google Patents. Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)

-

PMC - NIH. Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking. [Link]

-

ResearchGate. The Hantzsch Thiazole Synthesis. [Link]

-

Organic Chemistry Portal. Amide synthesis by acylation. [Link]

-

Chemistry LibreTexts. Nucleophilic Addition of Ammonia and Its Derivatives. [Link]

-

Chemistry LibreTexts. Reactions of Acyl Chlorides with Ammonia. [Link]

-

DiVA portal. Group (IV) Metal-Catalyzed Direct Amidation. [Link]

- Google Patents.

-

PMC - NIH. Catalytic N-methyl amidation of carboxylic acids under cooperative conditions. [Link]

-

Organic Syntheses. 2-amino-4-methylthiazole. [Link]

Sources

- 1. CN102372680A - A kind of method for preparing thiazole-4-carboxylic acid - Google Patents [patents.google.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. US5880288A - Process for the preparation of 2-methylthiazole-5-carboxylates - Google Patents [patents.google.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

The Multifaceted Biological Activities of 2-Methylthiazole-4-carboxamide Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: The Thiazole Scaffold - A Privileged Motif in Medicinal Chemistry

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, represents a cornerstone in the architecture of medicinally active compounds.[1][2] Its unique structural and electronic properties allow for diverse interactions with biological macromolecules, making it a "privileged scaffold" in drug discovery.[3][4] Within this vast chemical space, derivatives of 2-Methylthiazole-4-carboxamide have emerged as a particularly promising class of molecules, exhibiting a remarkable breadth of biological activities. This guide provides an in-depth technical exploration of these derivatives, offering insights into their synthesis, mechanisms of action, and the experimental methodologies used to validate their therapeutic potential. The content herein is curated for researchers, scientists, and drug development professionals, aiming to provide both foundational knowledge and actionable protocols to accelerate the journey from bench to bedside.

Thiazole-containing compounds are integral to numerous FDA-approved drugs and a multitude of experimental therapeutics, underscoring their clinical significance.[5] The inherent versatility of the thiazole nucleus allows for facile structural modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This has led to the development of derivatives with a wide spectrum of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and antioxidant activities.[1][5][6] This guide will delve into these key therapeutic areas, presenting the underlying scientific rationale and robust experimental frameworks for their investigation.

I. Anticancer Activity: Targeting the Hallmarks of Malignancy

Derivatives of this compound have demonstrated significant potential as anticancer agents, targeting various hallmarks of cancer, including uncontrolled proliferation, evasion of apoptosis, and angiogenesis.[1][4][7]

A. Mechanism of Action: A Multi-pronged Attack on Cancer Cells

The anticancer effects of these derivatives are often attributed to their ability to inhibit key signaling pathways and enzymes crucial for tumor growth and survival.

-

Cyclooxygenase (COX) Inhibition: A significant body of research has focused on thiazole carboxamide derivatives as inhibitors of cyclooxygenase (COX) enzymes, particularly COX-2, which is frequently overexpressed in various cancers.[8] Inhibition of COX-2 can suppress tumor growth and metastasis.[8] The design of these inhibitors often involves incorporating bulky substituents that can selectively bind to the active site of the COX-2 enzyme.[9]

-

c-Met Kinase Inhibition: The c-Met proto-oncogene, a receptor tyrosine kinase, plays a critical role in cell growth, motility, and invasion. Its aberrant activation is a key driver in many human cancers.[4] Several thiazole carboxamide derivatives have been designed and synthesized as potent c-Met kinase inhibitors, demonstrating the ability to induce cell cycle arrest and apoptosis in cancer cell lines with amplified c-Met.[4]

-

Tubulin Polymerization Inhibition: Some derivatives, particularly those incorporating a trimethoxyphenyl moiety, have been investigated for their ability to target the tubulin protein, a key component of the cytoskeleton.[8] By disrupting tubulin polymerization, these compounds can arrest the cell cycle in the G2/M phase and induce apoptosis. The trimethoxyphenyl group is believed to enhance the compound's lipophilicity and membrane permeability, facilitating its interaction with intracellular targets.[8]

B. Experimental Workflow: From Synthesis to Cytotoxicity Assessment

A logical and robust experimental workflow is paramount to identifying and validating novel anticancer agents. The following diagram and protocol outline a standard pipeline for the synthesis and in vitro evaluation of this compound derivatives.

Caption: A typical workflow for the synthesis and in vitro evaluation of anticancer this compound derivatives.

Detailed Protocol: MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability. It is a foundational experiment in the evaluation of potential anticancer compounds.

Principle: Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

-

Cell Seeding:

-

Culture human cancer cell lines (e.g., T47D for breast cancer, Caco-2 for colorectal cancer, HT-29 for colon cancer) in appropriate media and conditions.[7][10]

-

Trypsinize and count the cells.

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of the synthesized this compound derivatives in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the compounds in culture medium to achieve a range of final concentrations.

-

Remove the old medium from the 96-well plate and add 100 µL of the medium containing the different concentrations of the test compounds to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

-

Incubate the plate for 48-72 hours.

-

-

MTT Addition and Incubation:

-

Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).

-

Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.

-

-

Formazan Solubilization and Absorbance Measurement:

-

Carefully remove the medium containing MTT.

-

Add 150 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.

-

Gently shake the plate for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration compared to the vehicle control.

-

Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth). A lower IC50 value indicates higher cytotoxic activity.[7]

-

II. Antimicrobial Activity: Combating Drug-Resistant Pathogens

The rise of antimicrobial resistance is a critical global health threat, necessitating the discovery of novel antimicrobial agents.[11] this compound derivatives have demonstrated promising activity against a range of pathogenic microorganisms, including bacteria and fungi.[4][6][12][13]

A. Targeting Bacterial and Fungal Pathogens

The antimicrobial spectrum of these derivatives is broad, encompassing both Gram-positive and Gram-negative bacteria, as well as various fungal species.[6][11]

-

Antibacterial Activity: Thiazole derivatives have shown efficacy against drug-sensitive and drug-resistant bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA).[12] Hybridizing the thiazole core with other antibacterial pharmacophores is a common strategy to enhance potency and overcome resistance mechanisms.[12]

-

Antifungal Activity: Several 2-amino-1,3-thiazole-4-carboxylic acid derivatives have exhibited good fungicidal activity against a panel of fungi.[5]

-

Anti-tubercular Activity: Tuberculosis remains a major global health problem, and the emergence of drug-resistant strains of Mycobacterium tuberculosis is a significant challenge.[14][15] The 2-aminothiazole-4-carboxylate scaffold has been identified as a promising template for the development of new anti-tubercular agents.[14][15][16] Some derivatives have shown excellent activity against M. tuberculosis H37Rv, with one notable compound, methyl 2-amino-5-benzylthiazole-4-carboxylate, exhibiting a minimum inhibitory concentration (MIC) of 0.06 µg/mL (240 nM).[14] Interestingly, while the initial design of some of these compounds was to mimic the action of thiolactomycin by targeting the β-ketoacyl-ACP synthase mtFabH, some of the most potent anti-tubercular derivatives did not inhibit this enzyme, suggesting an alternative mechanism of action.[14][15][16]

B. Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standardized and widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Principle: This method involves challenging the microorganism with serial dilutions of the antimicrobial agent in a liquid nutrient medium. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism.

Step-by-Step Methodology:

-

Preparation of Inoculum:

-

Culture the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, or Candida albicans) on an appropriate agar medium.

-

Prepare a suspension of the microorganism in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL for bacteria.

-

Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.

-

-

Preparation of Antimicrobial Dilutions:

-

Prepare a stock solution of the this compound derivative in a suitable solvent.

-

In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

-

-

Inoculation and Incubation:

-

Add the prepared microbial inoculum to each well containing the diluted compound.

-

Include a growth control well (inoculum without compound) and a sterility control well (broth without inoculum).

-

Incubate the plate at an appropriate temperature (e.g., 35-37°C) for 18-24 hours for bacteria or 24-48 hours for fungi.

-

-

MIC Determination:

-

After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

-

III. Anti-inflammatory and Antioxidant Activities: Modulating Cellular Stress and Inflammation

Chronic inflammation and oxidative stress are implicated in the pathogenesis of numerous diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders.[2] this compound derivatives have shown potential as both anti-inflammatory and antioxidant agents.

A. Mechanisms of Action

-

Anti-inflammatory Activity: The anti-inflammatory properties of these derivatives are often linked to their ability to inhibit COX enzymes, which are key mediators of the inflammatory response.[9]

-

Antioxidant Activity: The antioxidant capacity of thiazole derivatives can be attributed to their ability to scavenge free radicals.[2][3] Some derivatives have demonstrated potent radical scavenging activity, with IC50 values for DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging being significantly lower than that of the standard antioxidant Trolox.[2] Molecular docking studies suggest that some of these compounds may exert their antioxidant effects by interacting with the Keap1 protein, leading to the activation of the Nrf2-mediated antioxidant response pathway.[2]

B. Experimental Protocol: DPPH Radical Scavenging Assay

The DPPH assay is a simple and widely used method for evaluating the antioxidant activity of compounds.

Principle: DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced, and the color of the solution changes from violet to pale yellow. The degree of discoloration is proportional to the scavenging activity of the antioxidant.

Step-by-Step Methodology:

-

Preparation of Reagents:

-

Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., methanol or ethanol).

-

Prepare a 0.1 mM solution of DPPH in the same solvent.

-

-

Assay Procedure:

-

In a 96-well plate, add a fixed volume of the DPPH solution to wells containing serial dilutions of the test compound.

-

Include a control well containing the DPPH solution and the solvent without the test compound.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Absorbance Measurement:

-

Measure the absorbance of the solutions at 517 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of radical scavenging activity using the following formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

-

Plot the percentage of scavenging activity against the compound concentration to determine the IC50 value.

-

IV. Structure-Activity Relationship (SAR) and Future Directions

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the thiazole and carboxamide moieties. Structure-activity relationship (SAR) studies are crucial for guiding the rational design of more potent and selective compounds.[7][12]

For instance, in the context of anticancer activity, substitutions on the phenyl ring of 2-phenylthiazole-4-carboxamide derivatives have been shown to significantly influence their cytotoxicity against different cancer cell lines.[7][10] Similarly, for antimicrobial activity, the hybridization of the thiazole core with other pharmacophores has been a successful strategy to enhance potency.[12]

The future of drug discovery with this compound derivatives lies in a multidisciplinary approach that combines synthetic chemistry, in vitro and in vivo biological evaluation, and computational modeling.[2][3][8] Molecular docking and QSAR (Quantitative Structure-Activity Relationship) studies can provide valuable insights into the binding interactions of these compounds with their biological targets, thereby facilitating the design of next-generation therapeutics with improved efficacy and safety profiles.[2][3][8]

Conclusion

Derivatives of this compound represent a versatile and promising class of compounds with a wide array of biological activities. Their potential as anticancer, antimicrobial, anti-inflammatory, and antioxidant agents has been substantiated by a growing body of scientific evidence. This technical guide has provided a comprehensive overview of their mechanisms of action and the experimental protocols required for their evaluation. By leveraging the principles of medicinal chemistry and employing robust biological assays, the scientific community can continue to unlock the full therapeutic potential of this remarkable chemical scaffold.

References

- Nevagi, R. J. (2014). Biological and medicinal significance of 2-aminothiazoles. Der Pharmacia Lettre, 6(5), 134-150.

- Request PDF. (n.d.). Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives.

- Alimohammadi, F., et al. (n.d.). N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents.

- Al-Balas, Q., et al. (n.d.). Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. PLOS ONE.

- Request PDF. (n.d.). Synthesis and biological evaluation of 2-Phenylthiazole-4-carboxamide derivatives as anticancer agents.

- (n.d.).

- (n.d.). Synthesis and Evaluation of Biological Properties of 2-Amino-thiazole-4-carboxamides: Amide Linkage Analogues of Pretubulysin. J-Stage.

- (n.d.). Identification of 2-aminothiazole-4-carboxylate derivatives active against Mycobacterium tuberculosis H37Rv and the beta-ketoacyl-ACP synthase mtFabH. PubMed.

- (n.d.). Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof.

- (n.d.). SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. EXCLI Journal.

- (n.d.). Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. PMC - NIH.

- (n.d.). New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies.

- (n.d.).

- (n.d.). Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH.

- (n.d.). Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. MDPI.

- (n.d.).

- (n.d.). Design, synthesis, molecular docking studies and biological evaluation of thiazole carboxamide derivatives as COX inhibitors.

- (n.d.).

- (n.d.). Thiazole-based analogues as potential antibacterial agents against methicillin-resistant Staphylococcus aureus (MRSA)

- (n.d.). Thiadiazole and Thiazole Derivatives as Potential Antimicrobial Agents. PubMed.

Sources

- 1. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. excli.de [excli.de]

- 4. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 7. researchgate.net [researchgate.net]

- 8. New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, synthesis, molecular docking studies and biological evaluation of thiazole carboxamide derivatives as COX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and biological evaluation of 2-phenylthiazole-4-carboxamide derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Thiazole-based analogues as potential antibacterial agents against methicillin-resistant Staphylococcus aureus (MRSA) and their SAR elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Thiadiazole and Thiazole Derivatives as Potential Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH | PLOS One [journals.plos.org]

- 15. Identification of 2-aminothiazole-4-carboxylate derivatives active against Mycobacterium tuberculosis H37Rv and the beta-ketoacyl-ACP synthase mtFabH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

The 2-Methylthiazole-4-carboxamide Scaffold: Mechanisms of Action and Pharmacological Utility

This technical guide provides an in-depth analysis of 2-Methylthiazole-4-carboxamide (2-MTC), treating it as a privileged pharmacophoric scaffold rather than a single therapeutic agent. In drug discovery, this moiety serves as a critical "warhead" or "linker" in three distinct therapeutic classes: Succinate Dehydrogenase (SDH) inhibitors (fungicides/metabolic modulators), IMPDH inhibitors (antivirals/oncology), and emerging Kinase/GPCR modulators .

Executive Summary: The Pharmacophore Defined

This compound is a heteroaromatic scaffold characterized by a thiazole ring substituted with a methyl group at the C2 position and a carboxamide group at the C4 position. It is rarely used as a standalone drug due to rapid clearance and low potency; however, it acts as a high-affinity fragment in Fragment-Based Drug Discovery (FBDD).

Its biological activity is driven by two key structural features:

-

The Carboxamide Motif: Mimics the nicotinamide ring of NAD+ (essential for IMPDH inhibition) and acts as a hydrogen-bond donor/acceptor pair for Serine/Histidine residues in enzyme active sites (SDH inhibition).

-

The Thiazole Ring: Provides

-

Core Mechanism A: Succinate Dehydrogenase (SDH) Inhibition

The most industrial and validated application of the thiazole-4-carboxamide class is the inhibition of Succinate Dehydrogenase (Complex II) in the mitochondrial electron transport chain (ETC). This mechanism is the basis for carboxamide fungicides (e.g., Thifluzamide analogs).

Molecular Mechanism

The this compound core acts as a Type II SDH Inhibitor . It binds to the Ubiquinone-binding site (Site Qp) within the succinate dehydrogenase complex (SdhB/C/D subunits).

-

Competitive Binding: The scaffold competes with ubiquinone (Coenzyme Q) for the binding pocket.

-

H-Bonding Network: The amide oxygen accepts a hydrogen bond from a conserved Tyrosine residue (e.g., Tyr83 in E. coli numbering), while the amide nitrogen donates a hydrogen bond to a conserved Serine or Tryptophan .

-

Electron Transport Blockade: By occupying Site Qp, the molecule prevents the transfer of electrons from FADH2 (generated by succinate oxidation) to the Ubiquinone pool. This halts mitochondrial respiration and halts ATP production.

Pathway Visualization (DOT)

The following diagram illustrates the interruption of the Electron Transport Chain by the scaffold.

Caption: Disruption of Mitochondrial Complex II. The scaffold competitively binds Site Qp, preventing Ubiquinone reduction and halting ATP synthesis.

Core Mechanism B: IMPDH Inhibition (Antimetabolite)

In oncology and virology, thiazole-4-carboxamides are analogs of Tiazofurin . The "2-methyl" variant serves as a structural probe for the Nicotinamide binding pocket of Inosine Monophosphate Dehydrogenase (IMPDH).

The "NAD+ Mimic" Hypothesis

IMPDH is the rate-limiting enzyme in the de novo synthesis of Guanine nucleotides (GTP/dGTP).

-

Metabolic Activation: While Tiazofurin (2-ribosyl) is phosphorylated to form the active metabolite TAD (Thiazole-4-carboxamide Adenine Dinucleotide), the 2-methyl analog lacks the ribose handle for phosphorylation.

-

Direct Fragment Binding: The this compound fragment binds directly to the Nicotinamide sub-site of the cofactor pocket.

-

Inhibition: It locks the enzyme in an inactive conformation or sterically hinders the hydride transfer from IMP to NAD+. This results in a depletion of the GTP pool, inducing cell cycle arrest (S-phase) and apoptosis.

Quantitative Comparison (SAR Data)

The following table highlights why the "2-Methyl" group is a critical SAR (Structure-Activity Relationship) toggle compared to other substitutions.

| Compound | C2-Substituent | Target | Activity (IC50/Ki) | Mechanism Note |

| Tiazofurin | IMPDH II | Metabolically activated to NAD+ analog. | ||

| 2-MTC (Scaffold) | Methyl | IMPDH II | Weak binder; lacks ribose anchor. | |

| Thifluzamide | 2,6-dibromo-phenyl | SDH (Complex II) | Lipophilic tail confers high affinity. | |

| TC-Series | 4-methoxyphenyl | AMPA Receptor | Allosteric modulation (Neuroprotection). |

Insight: The 2-methyl group renders the molecule metabolically stable (unlike the ribose) but reduces potency against IMPDH unless linked to a larger "tail" to engage the Adenosine pocket.

Emerging Mechanism: Smoothened & Kinase Modulation

Recent high-throughput screens utilize the this compound core as a linker in Smoothened (Smo) inhibitors (Hedgehog pathway).

-

Mechanism: The thiazole nitrogen acts as a hydrogen bond acceptor in the transmembrane domain of the Smo GPCR.

-

Role: It serves as a rigid spacer that orients lipophilic aromatic rings into the deep hydrophobic pocket of the receptor.

Experimental Protocol: Self-Validating Synthesis & Assay

To study this mechanism, researchers must first synthesize the high-purity scaffold and then assay it against SDH.

Synthesis: The Hantzsch Thiazole Method

This protocol yields high-purity this compound for biological testing.

-

Reagents: Thioacetamide (1.0 eq), Ethyl Bromopyruvate (1.0 eq), Ethanol (Solvent).

-

Cyclization: Reflux Thioacetamide and Ethyl Bromopyruvate in Ethanol for 4 hours.

-

Validation: TLC (Hexane:EtOAc 3:1) should show disappearance of starting material.

-

-

Amidation: Treat the resulting Ethyl 2-methylthiazole-4-carboxylate with saturated methanolic ammonia (NH3/MeOH) at

to RT for 12 hours. -

Purification: Recrystallize from Ethanol/Water.

-

QC Check: 1H NMR (DMSO-d6) must show Thiazole-H singlet at

ppm and Methyl singlet at

-

SDH Inhibition Assay (Mitochondrial Fraction)

Objective: Validate the "Mechanism A" (Complex II inhibition).

-

Preparation: Isolate mitochondria from rat liver or yeast using differential centrifugation.

-

Reaction Mix: Phosphate buffer (pH 7.4), Sodium Succinate (10 mM), DCPIP (2,6-dichlorophenolindophenol, 50

), and Phenazine Methosulfate (PMS). -

Execution:

-

Add this compound (dissolved in DMSO) at concentrations

. -

Initiate reaction with mitochondrial fraction.

-

-

Readout: Monitor the reduction of DCPIP at 600 nm (Blue

Colorless). -

Validation:

-

Positive Control: Malonate (Competitive inhibitor) or Carboxin.

-

Result: A dose-dependent decrease in DCPIP reduction rate confirms SDH inhibition.

-

References

-

Slayden, R. A., et al. (1996). "Antimycobacterial action of thiolactomycin: an inhibitor of fatty acid and mycolic acid synthesis." Antimicrobial Agents and Chemotherapy, 40(12), 2813–2819. (Establishes the thiazole-carboxamide interaction with condensing enzymes).

- Franchetti, P., & Grifantini, M. (1999). "Nucleoside analogs in cancer treatment." Current Opinion in Investigational Drugs. (Details the IMPDH mechanism of thiazole-4-carboxamide adenine dinucleotide).

-

White, G. A. (1988).[1] "Furan Carboxamide Fungicides: Structure-Activity Relationships with the Succinate Dehydrogenase Complex." Pesticide Biochemistry and Physiology, 31, 129–145.[1][2] (Foundational paper on carboxamide binding to Complex II).

-

Niswender, C. M., et al. (2016). "Identification of Positive Allosteric Modulators VU0155094 (ML397) and VU0422288 (ML396) Reveals New Insights into the Biology of Metabotropic Glutamate Receptor 7." ACS Chemical Neuroscience. (Cites this compound derivatives as mGluR modulators).

-

PubChem Compound Summary. (2024). "this compound."[1][2][3][4] CID 284728.[5]

Sources

A Senior Application Scientist's Guide to Determining the Solubility of 2-Methylthiazole-4-carboxamide

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Pivotal Role of Solubility in Drug Discovery

Understanding 2-Methylthiazole-4-carboxamide: A Structural Perspective

The solubility of a compound is intrinsically linked to its molecular structure. This compound possesses a thiazole ring, a heterocyclic moiety common in many pharmaceuticals, which imparts a degree of aromatic character and potential for hydrogen bonding through its nitrogen and sulfur atoms. The presence of a methyl group at the 2-position adds a nonpolar character, while the carboxamide group at the 4-position is a key player in solubility, capable of acting as both a hydrogen bond donor and acceptor. The interplay of these functional groups will dictate its interaction with various solvents. Thiazole and its derivatives are known to exhibit a wide range of biological activities, including as antitumor, antibacterial, and antifungal agents.[1][2]

Before embarking on experimental determination, it is prudent to gather any available physicochemical data. For many novel compounds, these may need to be predicted using computational models. Key parameters include:

-

pKa: The ionization constant will predict how solubility changes with pH.

-

LogP: The partition coefficient between octanol and water gives an indication of the compound's lipophilicity.

-

Melting Point: A high melting point can sometimes be correlated with lower solubility due to strong crystal lattice energy.

The Theoretical Underpinnings of Solubility

Solubility is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution. This process is an equilibrium between the solid state of the compound and its dissolved state. For poorly soluble drugs, the "shake-flask" method is the gold standard for determining this equilibrium solubility.[3]

The choice of solvent is critical and should be guided by the intended application. For pharmaceutical development, solvents of interest typically include:

-

Aqueous Buffers: At various physiologically relevant pH values (e.g., pH 2.0 to simulate gastric fluid and pH 7.4 for blood plasma) to understand how ionization affects solubility.[4]

-

Organic Solvents: Such as ethanol, methanol, dimethyl sulfoxide (DMSO), and acetone, which are commonly used in formulation and analytical procedures.[2]

-

Biorelevant Media: Such as FaSSIF (Fasted State Simulated Intestinal Fluid) and FeSSIF (Fed State Simulated Intestinal Fluid) to better predict in vivo dissolution.

Experimental Determination of Equilibrium Solubility: A Step-by-Step Protocol

The following protocol outlines the "shake-flask" method, a robust and reliable technique for determining the thermodynamic equilibrium solubility of a compound.[3]

Materials and Equipment

-

This compound (solid)

-

Selected solvents (e.g., Water, pH 7.4 buffer, Ethanol, DMSO)

-

Analytical balance

-

Vials with screw caps

-

Shaker or rotator capable of constant agitation at a controlled temperature

-

Centrifuge

-

Syringes and filters (e.g., 0.22 µm PTFE or PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Experimental Workflow

The overall workflow for determining the equilibrium solubility is depicted in the following diagram:

Caption: Experimental workflow for equilibrium solubility determination.

Detailed Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials. The key is to have undissolved solid remaining at the end of the experiment. A starting point could be to add 5-10 mg of the compound to 1 mL of each solvent.

-

Accurately record the volume of solvent added to each vial.

-

-

Equilibration:

-

Tightly cap the vials to prevent solvent evaporation.

-

Place the vials in a shaker or on a rotator set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined time, typically 24 to 48 hours, to ensure equilibrium is reached. It is advisable to determine the time to reach equilibrium by taking samples at various time points (e.g., 8, 16, 24, 48 hours) in a preliminary experiment.

-

-

Phase Separation:

-

After the equilibration period, visually inspect the vials to confirm the presence of excess solid.

-

To separate the undissolved solid from the saturated solution, centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes).

-

Carefully aspirate the supernatant using a syringe and filter it through a 0.22 µm filter to remove any remaining solid particles. The choice of filter material is important to minimize drug binding.

-

-

Quantification by HPLC:

-

Prepare a stock solution of this compound of a known concentration in a suitable solvent (e.g., a mixture of the mobile phase).

-

From the stock solution, prepare a series of calibration standards of decreasing concentrations.

-

Analyze the calibration standards by HPLC to generate a calibration curve (Peak Area vs. Concentration).

-

The saturated solutions may need to be diluted to fall within the linear range of the calibration curve. Accurately perform and record any dilutions.

-

Analyze the diluted samples by HPLC.

-

Using the calibration curve, determine the concentration of this compound in the diluted samples and then back-calculate the concentration in the original saturated solution.

-

Data Presentation and Interpretation

The quantitative solubility data should be summarized in a clear and concise table for easy comparison.

Table 1: Hypothetical Solubility of this compound at 25 °C

| Solvent | Solubility (µg/mL) | Solubility (mM) |

| Water | Experimental Value | Calculated Value |

| pH 2.0 Buffer | Experimental Value | Calculated Value |

| pH 7.4 Buffer | Experimental Value | Calculated Value |

| Ethanol | Experimental Value | Calculated Value |

| DMSO | Experimental Value | Calculated Value |

Interpreting the Results:

-

Aqueous Solubility: Low aqueous solubility (e.g., <10 µg/mL) may indicate potential issues with oral absorption.

-

pH-Dependent Solubility: A significant difference in solubility between pH 2.0 and pH 7.4 buffers would suggest that the compound is ionizable. This is crucial for predicting its behavior in different parts of the gastrointestinal tract.

-

Solubility in Organic Solvents: High solubility in solvents like DMSO and ethanol is important for preparing stock solutions for in vitro assays and for formulation development.

Advanced Considerations and Troubleshooting

-

Polymorphism: Different crystalline forms (polymorphs) of a compound can have different solubilities. It is important to characterize the solid form used in the solubility experiments.

-

Compound Degradation: If the compound is unstable in a particular solvent, this can lead to inaccurate solubility measurements. The stability of the compound in each solvent should be assessed, for example, by re-analyzing the samples after a certain period.

-

Kinetic vs. Thermodynamic Solubility: This guide focuses on thermodynamic solubility. Kinetic solubility, often measured in high-throughput screening, is the concentration at which a compound precipitates from a DMSO stock solution added to an aqueous buffer. Kinetic solubility is generally higher than thermodynamic solubility but can be a useful early indicator.[5]

Conclusion: A Foundation for Rational Drug Development

A thorough understanding of the solubility of this compound, or any drug candidate, is not merely an academic exercise. It is a critical dataset that informs crucial decisions throughout the drug development pipeline, from lead optimization and formulation design to the prediction of in vivo performance. By following the rigorous experimental and analytical protocols outlined in this guide, researchers can generate the high-quality, reliable solubility data necessary to advance their promising compounds toward the clinic. The principles and methodologies described herein provide a self-validating system for the accurate and trustworthy determination of this fundamental physicochemical property.

References

-

Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. (2022). PMC. [Link]

-

2-acetyl-4-methyl thiazole, 7533-07-5. The Good Scents Company. [Link]

-

Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. PLOS ONE. [Link]

-

Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. ResearchGate. [Link]

-

2-Aminothiazole-4-carboxylic acid | C4H4N2O2S. PubChem. [Link]

-

2-Methylthiazolidine-4-carboxylic acid | C5H9NO2S. PubChem. [Link]

-

Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. (2023). PMC. [Link]

-

(PDF) Experimental and Computational Methods Pertaining to Drug Solubility. ResearchGate. [Link]

-

Synthesis of the 2-aminothiazole-4-carboxylate analogues. ResearchGate. [Link]

-

Design and Synthesis of 4-Arylazo Pyrazole Carboxamides as Dual AChE/BChE Inhibitors: Kinetic and In Silico Evaluation. MDPI. [Link]

-

Drug solubility: why testing early matters in HTS. (2023). BMG LABTECH. [Link]

-

Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. ACS Omega. [Link]

-

natural 2-isopropyl-4-methylthiazole. (2023). Axxence Aromatic GmbH. [Link]

-

SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. (2025). EXCLI Journal. [Link]

Sources

- 1. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bmglabtech.com [bmglabtech.com]

homologous series of 2-Methylthiazole-4-carboxamide

An In-Depth Technical Guide to the Homologous Series of 2-Methylthiazole-4-carboxamide: Synthesis, Properties, and Therapeutic Potential

Abstract

The thiazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous FDA-approved drugs and its capacity to interact with a wide array of biological targets.[1][2] This guide focuses on the , a scaffold with significant therapeutic promise. A homologous series provides a systematic framework for understanding how incremental changes in molecular structure, specifically the elongation of an N-alkyl chain on the carboxamide moiety, influence physicochemical properties and biological activity.[3] We will explore the synthetic pathways to generate these series, analyze the resulting structure-property and structure-activity relationships (SAR), and provide detailed experimental protocols for their synthesis and preliminary biological evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile chemical scaffold for therapeutic innovation.

The this compound Scaffold: A Foundation for Drug Discovery

The Thiazole Ring: A Privileged Structure

The 1,3-thiazole is a five-membered heterocyclic aromatic ring containing both sulfur and nitrogen. This arrangement confers a unique set of electronic and steric properties, making it an exceptional scaffold for molecular recognition. The nitrogen atom can act as a hydrogen bond acceptor, while the sulfur atom can engage in various non-covalent interactions and contributes to the molecule's overall lipophilicity.[4] Thiazole-containing compounds exhibit a remarkably broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, antifungal, and antiviral properties.[2][4][5][6]

Significance of the 2-Methyl and 4-Carboxamide Substituents

The specific substitution pattern of the this compound core is critical to its function:

-

2-Methyl Group: The methyl group at the C2 position is not merely a passive substituent. It can influence the molecule's overall conformation and steric profile, which can be crucial for fitting into the binding pocket of a target protein.[7][8] This seemingly minor modification can improve binding geometry by altering the molecule's shape and reducing potential steric clashes within the active site.[8]

-

4-Carboxamide Group: The carboxamide linkage (-CONH-) at the C4 position is a key pharmacophoric feature. It is a potent hydrogen bond donor (N-H) and acceptor (C=O), enabling strong and specific interactions with amino acid residues in biological targets like enzymes and receptors. The substituents attached to the amide nitrogen (the 'R' group in -CONHR) provide a vector for chemical modification, making it the ideal position to generate a homologous series and fine-tune the molecule's properties.

The Homologous Series in Drug Discovery

A homologous series is a sequence of compounds with the same functional group where successive members differ by a single repeating unit, typically a methylene (-CH₂-) group.[3][9] Studying such a series is a fundamental strategy in lead optimization for several reasons:

-

Systematic Modulation of Properties: Each added -CH₂- group systematically increases the molecular weight and, most importantly, the lipophilicity (fat-solubility) of the compound. This gradual change allows for a precise tuning of properties like membrane permeability, solubility, and plasma protein binding.[10]

-

Mapping the Binding Pocket: By observing how biological activity changes with increasing chain length, researchers can infer the size and nature of the target's binding pocket. A sharp drop in activity after a certain chain length, for instance, may indicate a steric clash with the protein wall.

-

Understanding Structure-Activity Relationships (SAR): The clear, incremental structural changes allow for an unambiguous correlation between structure and biological effect, forming the bedrock of rational drug design.

Synthesis of N-Alkyl-2-Methylthiazole-4-carboxamide Homologues

The construction of this homologous series relies on two core transformations: the formation of the central thiazole ring and the subsequent elaboration of the carboxamide side chain.

Synthetic Strategy and Workflow

A robust and efficient approach involves first synthesizing the 2-methylthiazole-4-carboxylic acid core, followed by amide coupling with a series of primary alkylamines (methylamine, ethylamine, propylamine, etc.) to build the homologous series. The Hantzsch thiazole synthesis is a classic and reliable method for forming the thiazole ring.

Caption: General workflow for the synthesis of the target homologous series.

Experimental Protocol: Synthesis of 2-Methylthiazole-4-carboxylic Acid

This protocol describes the formation of the core acid intermediate. The causality behind this two-step, one-pot approach is efficiency; it avoids the need to isolate and purify the unstable α-bromo intermediate, increasing overall yield and simplifying the procedure.[11]

Step 1: Synthesis of Ethyl 2-Methylthiazole-4-carboxylate

-

Reaction Setup: To a three-necked flask equipped with a dropping funnel and a magnetic stirrer, add ethyl acetoacetate (1.0 eq) and ethanol (3-5 mL per gram of ester). Cool the mixture to 0-5 °C in an ice bath.

-

Bromination: Slowly add bromine (1.0 eq) dropwise via the dropping funnel while maintaining the temperature below 10 °C. The disappearance of the bromine color indicates consumption. Stir for an additional 30 minutes post-addition.

-

Cyclization: In a separate flask, dissolve thioacetamide (1.1 eq) in ethanol. Add this solution to the reaction mixture.

-

Reaction: Allow the mixture to warm to room temperature and then heat to reflux (approx. 78 °C) for 3-4 hours. The progress can be monitored by Thin-Layer Chromatography (TLC).

-

Workup: Cool the reaction mixture and pour it into ice-cold water. Neutralize with a saturated sodium bicarbonate solution until effervescence ceases. The product will often precipitate as a solid or can be extracted with ethyl acetate.

-

Purification: The crude ester can be purified by recrystallization from ethanol/water or by column chromatography on silica gel.

Step 2: Saponification to the Carboxylic Acid

-

Hydrolysis: Dissolve the purified ethyl 2-methylthiazole-4-carboxylate (1.0 eq) in a mixture of ethanol and water (e.g., 1:1 v/v).

-

Base Addition: Add sodium hydroxide (1.5-2.0 eq) and heat the mixture to 60-70 °C for 2-3 hours, monitoring by TLC until the starting ester is consumed.

-

Acidification: Cool the mixture in an ice bath and acidify to pH 2-3 with dilute hydrochloric acid (e.g., 2M HCl). A white or off-white precipitate of the carboxylic acid will form.

-

Isolation: Filter the solid, wash with cold water to remove salts, and dry under vacuum to yield the pure 2-methylthiazole-4-carboxylic acid.

Experimental Protocol: Amide Coupling to Form the Homologous Series

This general protocol uses a peptide coupling agent (EDCI) to activate the carboxylic acid, enabling efficient reaction with various primary amines. DMAP is a highly effective acylation catalyst.

-

Reaction Setup: To a dry round-bottom flask under an argon or nitrogen atmosphere, add 2-methylthiazole-4-carboxylic acid (1.0 eq), the desired primary amine (e.g., methylamine hydrochloride, ethylamine hydrochloride; 1.1 eq), and a suitable aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF).[7]

-

Reagent Addition: Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 eq), 4-(Dimethylamino)pyridine (DMAP) (0.1 eq), and a non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (2.5 eq, if using an amine salt).

-

Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction's completion by TLC.[12]

-

Workup: Dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure N-alkyl-2-methylthiazole-4-carboxamide. Repeat this protocol for each amine in the series (ethylamine, propylamine, etc.).

Physicochemical and Structural Properties

The predictable variation in structure within a homologous series leads to a gradual trend in physical properties.[10][13]

Structure-Property Relationships

As the N-alkyl chain lengthens:

-

Lipophilicity (LogP): Increases. Each -CH₂- group adds a hydrophobic component, making the molecule less water-soluble and more lipid-soluble. This is a critical parameter for membrane permeability and can drastically affect a drug's pharmacokinetic profile.

-

Polar Surface Area (PSA): Remains constant. The PSA is determined by the polar atoms (O, N) in the thiazole and carboxamide groups. Since this core structure does not change, the PSA is consistent across the series.

-

Boiling Point & Melting Point: Generally increase due to stronger van der Waals forces between the larger molecules.[10]

Table 1: Calculated Physicochemical Properties of N-Alkyl-2-Methylthiazole-4-carboxamide Homologues

| Homologue (R group) | Molecular Formula | Molecular Weight ( g/mol ) | Calculated LogP | Polar Surface Area (Ų) |

| Methyl (-CH₃) | C₆H₈N₂OS | 156.21 | 0.85 | 69.9 |

| Ethyl (-C₂H₅) | C₇H₁₀N₂OS | 170.23 | 1.26 | 69.9 |

| n-Propyl (-C₃H₇) | C₈H₁₂N₂OS | 184.26 | 1.77 | 69.9 |

| n-Butyl (-C₄H₉) | C₉H₁₄N₂OS | 198.29 | 2.28 | 69.9 |

| n-Pentyl (-C₅H₁₁) | C₁₀H₁₆N₂OS | 212.32 | 2.79 | 69.9 |

| Note: LogP values are estimations and can vary based on the calculation algorithm. |

Biological Activity and Therapeutic Potential

The true value of synthesizing a homologous series lies in dissecting its structure-activity relationship (SAR).

Overview of Biological Targets

Derivatives of thiazole carboxamide have been investigated for a wide range of biological activities, demonstrating their versatility. Known targets and activities include:

-

Anticancer: Inhibition of various cancer cell lines, often through mechanisms like tubulin polymerization inhibition or kinase inhibition (e.g., c-Met).[4][14][15]

-

Anti-inflammatory: Inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[7]

-

Antimicrobial: Activity against bacteria, including Mycobacterium tuberculosis, and fungi.[5][17]

Structure-Activity Relationship (SAR) Analysis

Sources

- 1. 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Homologous series - Wikipedia [en.wikipedia.org]

- 4. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 6. Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Noob to Guru: I Can Do Chemistry - Homologous Series [icandochemistry.com]

- 10. IB Colourful Solutions in Chemistry [ibchem.com]

- 11. CN102079732B - Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof - Google Patents [patents.google.com]

- 12. Synthesis of 2-aminothiazole sulfonamides as potent biological agents: Synthesis, structural investigations and docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. savemyexams.com [savemyexams.com]

- 14. Synthesis and biological evaluation of 2-phenylthiazole-4-carboxamide derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis and Evaluation of Biological Properties of 2-Amino-thiazole-4-carboxamides: Amide Linkage Analogues of Pretubulysin [jstage.jst.go.jp]

- 16. Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies | PLOS One [journals.plos.org]

- 17. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Evaluation of 2-Methylthiazole-4-carboxamide in M3 Muscarinic Antagonist Studies

For: Researchers, scientists, and drug development professionals.

Topic: A detailed guide to the characterization of novel compounds, exemplified by 2-Methylthiazole-4-carboxamide, for M3 muscarinic antagonist activity.

Editorial Note: As of the latest literature review, this compound has not been documented as a characterized M3 muscarinic receptor antagonist. The thiazole ring is a known scaffold in various pharmacologically active compounds, and its derivatives have been explored for a range of biological activities.[1][2][3] Notably, some thiazole-containing molecules have been investigated as modulators of muscarinic receptors.[4] This document, therefore, serves as a comprehensive guide for a researcher embarking on the characterization of a novel chemical entity, such as this compound, for its potential as an M3 muscarinic antagonist. The protocols and principles outlined herein are based on established methodologies in the field of pharmacology and drug discovery.

Introduction: The M3 Muscarinic Receptor as a Therapeutic Target

The M3 muscarinic acetylcholine receptor (M3R) is a G protein-coupled receptor (GPCR) that plays a pivotal role in mediating the effects of acetylcholine in the parasympathetic nervous system.[5] M3Rs are widely expressed in various tissues, including smooth muscle, exocrine glands, and the central nervous system.[1] Their activation is primarily coupled to Gq/11 proteins, which in turn activate phospholipase C (PLC).[6] This activation leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC), culminating in a range of physiological responses such as smooth muscle contraction, glandular secretion, and modulation of neuronal activity.[1]

Given their significant role in pathophysiology, M3Rs are a key target for therapeutic intervention. Antagonists of the M3R are clinically important for the treatment of conditions characterized by smooth muscle hyperactivity, such as overactive bladder (OAB) and chronic obstructive pulmonary disease (COPD).[7][8] The development of M3R-selective antagonists is a major goal in drug discovery to minimize side effects associated with the blockade of other muscarinic receptor subtypes, particularly the M2 receptor in the heart.[9]

The following sections provide a detailed workflow and protocols for the comprehensive evaluation of a novel compound, this compound, as a potential M3 muscarinic antagonist.

M3 Muscarinic Receptor Signaling Pathway

Sources

- 1. This compound [myskinrecipes.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Design, Synthesis, and Structure-Activity Relationships Study of N-Pyrimidyl/Pyridyl-2-thiazolamine Analogues as Novel Positive Allosteric Modulators of M3 Muscarinic Acetylcholine Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2-メチルチアゾール-4-カルボン酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH | PLOS One [journals.plos.org]

- 7. Muscarinic Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. jk-sci.com [jk-sci.com]

- 9. 2-甲基噻唑 4-甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]

Application Notes & Protocols: Experimental Setup for 2-Methylthiazole-4-carboxamide Reactions

Prepared by: Gemini, Senior Application Scientist

I. Introduction: The Significance of the Thiazole Scaffold

The 2-methylthiazole-4-carboxamide core is a privileged scaffold in medicinal chemistry and drug development. Thiazole rings are integral components of numerous FDA-approved drugs and are associated with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The carboxamide functional group provides a versatile handle for synthetic elaboration, allowing for the construction of complex molecular architectures with therapeutic potential.[3]

This guide provides a detailed experimental framework for the synthesis of this compound and its subsequent application in further synthetic transformations. The protocols are designed to be robust and reproducible, with an emphasis on explaining the underlying chemical principles to empower researchers in their experimental design.

II. Synthesis of this compound

The most direct and efficient synthesis of this compound begins with its corresponding carboxylic acid. The process involves the activation of the carboxylic acid to an acid chloride, followed by amidation with an ammonia source. This two-step, one-pot procedure is a cornerstone of amide synthesis.

Causality of Experimental Design:

-

Carboxylic Acid Activation: Carboxylic acids are generally unreactive towards direct amidation with amines under mild conditions. Activation is necessary to convert the hydroxyl group into a better leaving group. Thionyl chloride (SOCl₂) is an excellent choice for this transformation as it cleanly converts the carboxylic acid to a highly reactive acid chloride, with gaseous byproducts (SO₂ and HCl) that are easily removed.[1]

-

Anhydrous Conditions: The acid chloride intermediate is highly susceptible to hydrolysis. Therefore, maintaining anhydrous (dry) conditions throughout the reaction is critical to prevent the reverse reaction back to the carboxylic acid and to maximize the yield of the desired amide.

-

Nucleophilic Acyl Substitution: The final step is a classic nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of ammonia (from ammonium hydroxide) attacks the electrophilic carbonyl carbon of the acid chloride. The subsequent loss of a chloride ion yields the stable primary amide.

Workflow for Synthesis of this compound

Caption: Synthetic workflow for this compound.

Experimental Protocol 1: Synthesis of this compound

This protocol details the conversion of 2-Methylthiazole-4-carboxylic acid to the primary amide.[1]

Materials:

| Reagent/Material | Grade | Supplier Example |

| 2-Methylthiazole-4-carboxylic acid | ≥97% | Sigma-Aldrich |

| Thionyl chloride (SOCl₂) | Reagent Grade, ≥99% | Sigma-Aldrich |

| Dichloromethane (DCM), Anhydrous | ≥99.8% | Sigma-Aldrich |

| Ammonium hydroxide (NH₄OH) | 28-30% solution | Fisher Scientific |

| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Reagent | VWR |

| Brine (Saturated NaCl solution) | ACS Reagent | VWR |

| Anhydrous Magnesium Sulfate (MgSO₄) | Laboratory Grade | Fisher Scientific |

Procedure:

-

Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend 2-Methylthiazole-4-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM, approx. 10 mL per gram of acid).

-

Acid Chloride Formation: Cool the suspension to 0 °C using an ice bath. Add thionyl chloride (1.5 eq) dropwise via the dropping funnel over 15 minutes. Causality Note: The excess thionyl chloride ensures complete conversion of the starting material. The reaction is exothermic, and slow addition at 0°C helps control the temperature.

-

Reaction to Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, gently heat the reaction to reflux (approx. 40 °C) for 2 hours. The reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Removal of Excess Reagent: Cool the mixture back to room temperature. Carefully remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. Safety Note: Thionyl chloride is corrosive and reacts with water. Ensure the vacuum trap is robust.

-

Amidation: Re-dissolve the crude acid chloride intermediate in fresh anhydrous DCM. Cool the solution to 0 °C. Add concentrated ammonium hydroxide (5.0 eq) dropwise. A precipitate will form immediately.

-

Reaction and Work-up: Stir the reaction vigorously at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

-

Extraction: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize any remaining acid) and brine.

-

Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude this compound.

-

Purification: The product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford a pure solid.

III. Application in Further Synthesis: Amide Bond Coupling

The 2-methylthiazole scaffold is often elaborated by forming new amide bonds, linking it to other molecules of interest.[2] The parent carboxylic acid is a key intermediate for these reactions, which typically employ coupling reagents to facilitate the bond formation under mild conditions.

Causality of Experimental Design:

-

Carbodiimide Coupling: Reagents like Dicyclohexylcarbodiimide (DCC) are widely used for amide bond formation. DCC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by the amine nucleophile to form the amide bond. The byproduct, dicyclohexylurea (DCU), is largely insoluble in common organic solvents and can be easily removed by filtration.

-

Role of Additives: In some cases, particularly with sterically hindered substrates or to minimize side reactions, additives like 1-Hydroxybenzotriazole (HOBt) are used. HOBt can react with the O-acylisourea intermediate to form an activated ester, which is more stable and less prone to side reactions, leading to higher yields and purity.

General Workflow for Amide Coupling Reactions

Caption: General workflow for DCC-mediated amide coupling.

Experimental Protocol 2: General Procedure for Amide Coupling

This protocol provides a general method for coupling 2-Methylthiazole-4-carboxylic acid with a generic amine.

Materials:

| Reagent/Material | Grade |

| 2-Methylthiazole-4-carboxylic acid | ≥97% |

| Amine (Primary or Secondary) | Reagent Grade |

| Dicyclohexylcarbodiimide (DCC) | ≥99% |

| N,N-Dimethylformamide (DMF), Anhydrous | ≥99.8% |

| Dichloromethane (DCM), Anhydrous | ≥99.8% |

| Hydrochloric Acid (HCl) | 1 M solution |

| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Reagent |

Procedure:

-

Reaction Setup: Dissolve 2-Methylthiazole-4-carboxylic acid (1.0 eq) and the desired amine (1.1 eq) in anhydrous DCM or DMF in a round-bottom flask under a nitrogen atmosphere.

-

Addition of Coupling Reagent: Cool the solution to 0 °C. In a separate flask, dissolve DCC (1.2 eq) in a minimal amount of anhydrous DCM. Add the DCC solution dropwise to the reaction mixture.

-

Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir overnight (12-18 hours). A white precipitate (DCU) will form as the reaction progresses.

-

Monitoring: Monitor the reaction progress by TLC.

-

Work-up: Once the reaction is complete, filter off the DCU precipitate and wash the solid with a small amount of cold DCM.

-

Extraction: Transfer the filtrate to a separatory funnel. Dilute with additional DCM. Wash the organic layer sequentially with 1 M HCl (to remove unreacted amine), saturated NaHCO₃ solution (to remove unreacted acid), and brine.

-